N-(cyclohexylmethyl)cyclopropanamine
Description
N-(Cyclohexylmethyl)cyclopropanamine is a secondary amine featuring a cyclopropane ring directly bonded to an amine group, which is further substituted with a cyclohexylmethyl moiety. Its molecular formula is C₁₀H₁₉N, with a molecular weight of 153.27 g/mol.
Properties
IUPAC Name |
N-(cyclohexylmethyl)cyclopropanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c1-2-4-9(5-3-1)8-11-10-6-7-10/h9-11H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWLQXHJCALARN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90227007 | |
| Record name | Cyclohexanemethylamine, N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7615-85-2 | |
| Record name | Cyclohexanemethylamine, N-cyclopropyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007615852 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanemethylamine, N-cyclopropyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90227007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(cyclohexylmethyl)cyclopropanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclohexylmethyl)cyclopropanamine typically involves the reaction of cyclohexylmethylamine with cyclopropylcarbinol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(cyclohexylmethyl)cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
N-(cyclohexylmethyl)cyclopropanamine has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of N-(cyclohexylmethyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Structural and Electronic Effects
- Cyclohexyl vs. Aromatic Substituents: The cyclohexylmethyl group in the parent compound provides greater conformational flexibility compared to rigid aromatic substituents (e.g., 4-methylbenzyl or nitrophenylmethyl).
- In contrast, chloro-substituted derivatives (e.g., N-(5-chloro-2-isopropylbenzyl)cyclopropanamine) balance stability and electronic effects .
Biological Activity
N-(Cyclohexylmethyl)cyclopropanamine is a compound of significant interest in pharmaceutical research due to its potential biological activity, particularly in the context of receptor modulation and therapeutic applications. This article provides a comprehensive overview of its biological properties, including structure-activity relationships, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopropane ring attached to a cyclohexylmethyl group. The unique structure allows for specific interactions with biological targets, particularly receptors involved in neurotransmission.
1. Receptor Interactions
Research indicates that this compound exhibits selective activity at various serotonin receptors, particularly the 5-HT2C receptor. This receptor is implicated in several neurological processes, including mood regulation and appetite control. Compounds with similar structures have demonstrated agonistic activity at the 5-HT2C receptor, which is crucial for developing new antidepressants and anti-obesity medications .
Table 1: Summary of Receptor Affinities
| Compound | Receptor Type | EC50 (nM) | Selectivity |
|---|---|---|---|
| This compound | 5-HT2C | 24 | High |
| Related Compound (+)-19 | 5-HT2C | 24 | High |
| N-Methyl Compound (+)-15a | 5-HT2C | 23 | High |
2. Pharmacological Effects
Studies have shown that this compound can modulate emotional behavior in animal models. For instance, in amphetamine-induced hyperactivity tests, compounds with similar structures exhibited significant antipsychotic-like effects, suggesting that they may be beneficial in treating conditions such as schizophrenia and bipolar disorder .
Case Study: Antipsychotic Activity
In a study involving an amphetamine-induced hyperactivity model, this compound demonstrated a notable reduction in hyperactive behaviors, indicating its potential as an antipsychotic agent. The compound's mechanism appears to involve selective agonism at the 5-HT2C receptor without significant interaction with other serotonin receptor subtypes, thereby minimizing side effects commonly associated with broader-spectrum psychotropic medications .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be further elucidated through structure-activity relationship studies. Modifications to the cyclopropane or cyclohexyl moieties can significantly impact receptor affinity and selectivity.
Key Findings:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
